Methyl(2,2,2-trifluoro-1-phenylethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

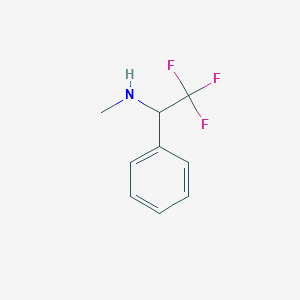

Methyl(2,2,2-trifluoro-1-phenylethyl)amine is a chemical compound with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenylethylamine backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl(2,2,2-trifluoro-1-phenylethyl)amine can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroacetophenone with methylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions

Methyl(2,2,2-trifluoro-1-phenylethyl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce simpler amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

Methyl(2,2,2-trifluoro-1-phenylethyl)amine is structurally related to 1-phenylethylamine derivatives, which have been studied for their pharmacological properties. The compound can serve as a building block for synthesizing biologically active molecules. Research indicates that derivatives of 1-phenylethylamine exhibit significant activity against various biological targets, including receptors involved in neuropharmacology and oncology .

Case Study: Synthesis of Antitumor Agents

Recent studies have highlighted the utility of this compound in synthesizing antitumor agents. For instance, its derivatives have been incorporated into drug candidates targeting specific cancer types, demonstrating promising results in preclinical trials . The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, which is crucial for their efficacy.

Chiral Auxiliary in Asymmetric Synthesis

Role as a Chiral Auxiliary

this compound can be employed as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemical outcome of reactions makes it valuable in producing enantiomerically enriched compounds. This application is particularly relevant in synthesizing pharmaceuticals where chirality is critical for biological activity .

Case Study: Diastereoselective Synthesis

In one notable study, this compound was used to facilitate the diastereoselective synthesis of complex natural products. The reaction conditions were optimized to yield high enantiomeric excesses, showcasing the compound's effectiveness as a chiral auxiliary . This approach not only improves yields but also reduces the need for extensive purification processes.

Catalysis

Use in Organocatalysis

The compound has been explored as a component in organocatalytic systems. Its unique electronic properties contribute to the development of efficient catalysts for various organic transformations. Studies indicate that catalysts incorporating this compound exhibit enhanced reactivity and selectivity compared to traditional catalysts .

Case Study: Kinetic Resolution of Amines

A significant application of this compound is its role in the kinetic resolution of racemic amines. Research demonstrated that using this compound as a catalyst led to high yields and enantioselectivity during acylation reactions. This method provides an efficient pathway for obtaining pure enantiomers necessary for pharmaceutical applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for antitumor agents | Promising results in preclinical trials |

| Chiral Auxiliary | Facilitates asymmetric synthesis | High enantiomeric excess achieved |

| Catalysis | Component in organocatalytic systems | Enhanced reactivity and selectivity observed |

| Kinetic Resolution | Efficient resolution of racemic amines | High yields and enantioselectivity |

Mecanismo De Acción

The mechanism of action of Methyl(2,2,2-trifluoro-1-phenylethyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways . This interaction can lead to changes in cellular processes, making it a valuable compound in both research and therapeutic contexts.

Comparación Con Compuestos Similares

Similar Compounds

2,2,2-Trifluoro-1-phenylethylamine: Similar in structure but lacks the methyl group.

N-Methyl-2,2,2-trifluoroacetamide: Contains a trifluoromethyl group but has different functional groups attached.

Uniqueness

Methyl(2,2,2-trifluoro-1-phenylethyl)amine is unique due to its specific combination of a trifluoromethyl group and a phenylethylamine backbone. This structure imparts distinctive chemical properties, such as increased stability and reactivity, making it particularly useful in various applications .

Actividad Biológica

Methyl(2,2,2-trifluoro-1-phenylethyl)amine (C₉H₁₀F₃N) is an organic compound characterized by a trifluoromethyl group attached to a phenylethylamine backbone. This unique structure imparts distinctive chemical properties that influence its biological activity. The presence of three fluorine atoms significantly affects the compound's polarity and reactivity, making it a subject of interest in medicinal chemistry and materials science.

The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing capabilities, which can alter its interaction with biological targets. The compound is categorized under amines and has potential applications in various fields due to these properties.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₀F₃N |

| Polarity | High due to trifluoromethyl group |

| Reactivity | Influenced by electron-withdrawing nature of fluorine |

| Biological Classification | Organic compound with potential medicinal applications |

Case Studies and Research Findings

- Cholinesterase Inhibition : Research has indicated that derivatives of compounds containing trifluoromethyl groups exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain derivatives demonstrated IC50 values lower than 50 µM against BChE, suggesting potential therapeutic applications in neurodegenerative diseases .

- Synthesis and Biological Evaluation : A study highlighted the synthesis of several 1-alkyl-2-(trifluoromethyl)aziridines from this compound derivatives. The resulting compounds were evaluated for their biological activity, showing promise as precursors for novel α-trifluoromethyl-β-phenylethylamines with potential stimulant effects .

- Anti-Trypanosomal Activity : Investigations into non-peptidic nitrile-based compounds revealed that structural modifications similar to those seen in this compound could lead to significant anti-trypanosomal activity. This suggests that the trifluoromethyl group may enhance the efficacy of compounds targeting Trypanosoma cruzi .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Phenylethylamine | C₈H₁₁N | Known for stimulant effects; simpler structure |

| 2,2,2-Trifluoroacetophenone | C₈H₇F₃O | Used in organic synthesis; contains carbonyl |

| Trifluoromethylphenylmethanamine | C₉H₈F₃N | Similar trifluoromethyl group; potential bioactivity |

The unique combination of the trifluoromethyl group and phenylethylamine structure in this compound may confer distinct electronic properties and biological activities compared to these other compounds.

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-methyl-1-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARXLQDTVSGAAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.